molecular formula C20H21N3OS B12268738 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide

Cat. No.: B12268738
M. Wt: 351.5 g/mol
InChI Key: LUDTUYOSUUTCDQ-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is a synthetic organic compound characterized by its imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide typically involves the reaction of 4,5-diphenylimidazole with a suitable sulfanylating agent, followed by acylation with N-propylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The sulfanyl group can also participate in redox reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
  • 4,5-diphenylimidazole derivatives

Uniqueness

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C20H21N3OS/c1-2-13-21-17(24)14-25-20-22-18(15-9-5-3-6-10-15)19(23-20)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,24)(H,22,23)

InChI Key

LUDTUYOSUUTCDQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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